molecular formula C13H18FNO B2793742 [3-Fluoro-1-(1-phenylethyl)pyrrolidin-3-yl]methanol CAS No. 1823557-50-1

[3-Fluoro-1-(1-phenylethyl)pyrrolidin-3-yl]methanol

Cat. No. B2793742
CAS RN: 1823557-50-1
M. Wt: 223.291
InChI Key: FKNXOUBVUWLALA-UHFFFAOYSA-N
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Description

[3-Fluoro-1-(1-phenylethyl)pyrrolidin-3-yl]methanol, also known as FPEPM, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

[3-Fluoro-1-(1-phenylethyl)pyrrolidin-3-yl]methanol has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, [3-Fluoro-1-(1-phenylethyl)pyrrolidin-3-yl]methanol has been shown to have a modulatory effect on the dopamine system, which could have implications for the treatment of addiction and other psychiatric disorders. In pharmacology, [3-Fluoro-1-(1-phenylethyl)pyrrolidin-3-yl]methanol has been studied for its potential as a tool compound for the development of new drugs that target G protein-coupled receptors. In medicinal chemistry, [3-Fluoro-1-(1-phenylethyl)pyrrolidin-3-yl]methanol has been investigated for its potential as a scaffold for the design of new drugs that target a variety of biological targets.

Mechanism Of Action

[3-Fluoro-1-(1-phenylethyl)pyrrolidin-3-yl]methanol is believed to exert its effects by binding to and modulating the activity of G protein-coupled receptors, which are involved in a wide range of physiological processes. Specifically, [3-Fluoro-1-(1-phenylethyl)pyrrolidin-3-yl]methanol has been shown to bind to the dopamine D2 receptor, which is involved in the regulation of reward, motivation, and movement. By modulating the activity of this receptor, [3-Fluoro-1-(1-phenylethyl)pyrrolidin-3-yl]methanol could have implications for the treatment of addiction and other psychiatric disorders.
Biochemical and Physiological Effects
[3-Fluoro-1-(1-phenylethyl)pyrrolidin-3-yl]methanol has been shown to have a number of biochemical and physiological effects, including the modulation of dopamine release, the inhibition of cyclic AMP production, and the activation of G protein-coupled receptor signaling pathways. These effects could have implications for the treatment of addiction, depression, and other psychiatric disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of [3-Fluoro-1-(1-phenylethyl)pyrrolidin-3-yl]methanol is its ability to selectively modulate the activity of specific G protein-coupled receptors, which makes it a valuable tool compound for the study of these receptors. However, one limitation of [3-Fluoro-1-(1-phenylethyl)pyrrolidin-3-yl]methanol is that it is a relatively new compound, and more research is needed to fully understand its effects and potential applications.

Future Directions

There are a number of potential future directions for research on [3-Fluoro-1-(1-phenylethyl)pyrrolidin-3-yl]methanol, including the development of new drugs that target G protein-coupled receptors, the investigation of its effects on other neurotransmitter systems, and the study of its potential as a therapeutic agent for the treatment of addiction, depression, and other psychiatric disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of [3-Fluoro-1-(1-phenylethyl)pyrrolidin-3-yl]methanol, as well as its potential limitations and side effects.

Synthesis Methods

[3-Fluoro-1-(1-phenylethyl)pyrrolidin-3-yl]methanol can be synthesized through a multi-step process that involves the reaction of 3-fluoropyrrolidine with benzylmagnesium chloride, followed by the reduction of the resulting compound with lithium aluminum hydride. The final step involves the protection of the resulting alcohol with trimethylsilyl chloride, which yields [3-Fluoro-1-(1-phenylethyl)pyrrolidin-3-yl]methanol as a white solid.

properties

IUPAC Name

[3-fluoro-1-(1-phenylethyl)pyrrolidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c1-11(12-5-3-2-4-6-12)15-8-7-13(14,9-15)10-16/h2-6,11,16H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNXOUBVUWLALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC(C2)(CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-Fluoro-1-(1-phenylethyl)pyrrolidin-3-yl]methanol

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